Rimiterol-d4 (hydrobromide) is a deuterated form of Rimiterol, which is a selective beta-2 adrenergic agonist. This compound is primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The deuteration of Rimiterol enhances its pharmacokinetic properties, making it a subject of interest in pharmaceutical research.
Rimiterol-d4 (hydrobromide) falls under the category of beta-2 adrenergic agonists, which are compounds that stimulate beta-2 adrenergic receptors in the body. These receptors are primarily found in the smooth muscles of the airways, leading to bronchodilation and improved airflow. The hydrobromide salt form is often used to increase the solubility and stability of the compound for pharmaceutical formulations.
The synthesis of Rimiterol-d4 involves several chemical reactions that incorporate deuterium into the molecular structure. The synthesis typically includes:
Technical details regarding these methods can vary significantly based on the specific synthetic route chosen, but they generally require careful control of reaction conditions to ensure high yields and purity.
The molecular structure of Rimiterol-d4 (hydrobromide) can be represented by its chemical formula, which includes deuterated carbon and hydrogen atoms. The structural formula highlights key functional groups that are responsible for its biological activity.
Data regarding its molecular weight and specific stereochemistry are essential for understanding its pharmacological profile.
Rimiterol-d4 undergoes various chemical reactions that are crucial for its function as a beta-2 agonist:
The mechanism by which Rimiterol-d4 exerts its effects involves complex biochemical pathways that regulate airway resistance and responsiveness.
The mechanism of action for Rimiterol-d4 (hydrobromide) involves:
Rimiterol-d4 (hydrobromide) exhibits several physical and chemical properties:
Relevant data regarding melting point, boiling point, and spectral characteristics (such as NMR or mass spectrometry) are critical for quality control during synthesis and formulation.
Rimiterol-d4 (hydrobromide) has several scientific applications:
Rimiterol-d4 hydrobromide is a deuterated analog of the bronchodilator rimiterol hydrobromide, where four hydrogen atoms are replaced with deuterium (²H or D) isotopes. The molecular formula is C₁₂H₁₄D₄BrNO₃, with a molecular weight of 308.2 g/mol, compared to 304.18 g/mol for the non-deuterated form [3] [7] [9]. The deuterium atoms are strategically incorporated at aliphatic positions, preserving the core pharmacological structure while creating distinct analytical signatures.
The IUPAC name for the base compound is 4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol, with the hydrobromide salt formation and deuteration modifying it to rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol-d4 hydrobromide [3] [9] [10]. The stereochemistry remains critical, with the (R) and (S) configurations at the chiral centers ensuring receptor binding affinity analogous to the non-deuterated parent compound [3] [8].
Rimiterol-d4 hydrobromide is a solid compound with properties influenced by deuteration:
Table 1: Physicochemical Comparison
Property | Rimiterol Hydrobromide | Rimiterol-d4 Hydrobromide |
---|---|---|
Molecular Formula | C₁₂H₁₈BrNO₃ | C₁₂H₁₄D₄BrNO₃ |
Molecular Weight | 304.18 g/mol | 308.2 g/mol |
Melting Point | 220°C (dec) | Not fully characterized |
Primary Application | Clinical bronchodilator | Research standard |
While the non-deuterated form decomposes at 220°C [10], the deuterated analog's exact melting point requires further study. Deuteration typically enhances thermal stability due to stronger carbon-deuterium bonds. Solubility is expected to mirror the parent compound—soluble in polar solvents like water and methanol but insoluble in apolar solvents [3] [7]. Stability studies indicate deuterated analogs may resist oxidative degradation better than non-deuterated versions, a key consideration for storage and handling [3]. Crystallographic data remains limited, though X-ray diffraction could elucidate deuterium-induced packing changes in the crystal lattice.
NMR Spectroscopy:¹H-NMR spectra show reduced proton counts due to deuterium substitution. Peaks corresponding to the deuterated methylene/methine groups appear as diminished signals, while aromatic protons (catechol ring) remain visible at ~6.6–6.8 ppm. ¹³C-NMR may exhibit minor shifts (<0.1 ppm) at deuterium-bound carbons [3] [7].
Mass Spectrometry:Electrospray ionization (ESI-MS) displays a distinct molecular ion pattern:
Infrared Spectroscopy:IR spectra confirm functional groups:
Table 2: Key Spectroscopic Signatures
Technique | Key Features | Utility |
---|---|---|
NMR | Reduced ¹H intensity at deuterated sites; 13C isotopic shifts | Deuterium incorporation efficiency; structural confirmation |
MS | [M]⁺ at 308.2; D-specific fragmentation | Quantitative analysis; metabolite tracking |
IR | C-D absorption at 2050–2200 cm⁻¹ | Functional group verification |
Deuteration minimally alters Rimiterol-d4’s physical and pharmacological behavior but provides critical advantages for research:
Table 3: Functional Comparison
Aspect | Non-deuterated | Deuterated |
---|---|---|
Molecular Weight | 304.18 g/mol | 308.2 g/mol |
Primary Use | Therapeutic bronchodilation | Research/internal standard |
Metabolic Fate | Rapid hepatic metabolism | Slowed metabolism (kinetic isotope effect) |
Detection | Baseline MS signal | +4 Da mass shift in MS |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: